molecular formula C₂₉H₄₅NaO₅ B1141140 16-Deacetyl Fusidic Acid Sodium Salt CAS No. 55601-53-1

16-Deacetyl Fusidic Acid Sodium Salt

Cat. No.: B1141140
CAS No.: 55601-53-1
M. Wt: 496.65
InChI Key:
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Description

16-Deacetyl Fusidic Acid Sodium Salt is a derivative of fusidic acid, a steroidal antibiotic. It is known for its antibacterial properties and is used in various pharmaceutical applications. The compound is characterized by its molecular formula C29H47NaO5 and a molecular weight of 498.68 g/mol .

Safety and Hazards

The safety data sheet for 16-Deacetyl Fusidic Acid Sodium Salt indicates that it has a health risk rating of 2, a safety risk rating of 1, and an environmental risk rating of 1 .

Biochemical Analysis

Biochemical Properties

16-Deacetyl Fusidic Acid Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit bacterial protein synthesis

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to stop the growth of bacteria, particularly Staphylococcus aureus, a common cause of bone infections . It influences cell function by disrupting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial cells at the molecular level. It exerts its effects by inhibiting protein synthesis, which can lead to the death of the bacteria

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs, it is applied topically to the affected area every 12 hours for 5 days

Metabolic Pathways

It is known to be involved in the inhibition of bacterial protein synthesis

Transport and Distribution

It is known to be effective against bacterial infections when applied topically , suggesting that it can penetrate skin cells

Subcellular Localization

It is known to inhibit bacterial protein synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Deacetyl Fusidic Acid Sodium Salt typically involves the deacetylation of fusidic acid. This process can be achieved through hydrolysis under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of fusidic acid, followed by purification processes such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 16-Deacetyl Fusidic Acid Sodium Salt is unique due to its specific deacetylation, which can influence its solubility and bioavailability compared to other fusidic acid derivatives. This makes it particularly useful in certain pharmaceutical formulations .

Properties

IUPAC Name

sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYUBRGRWBRNNN-GFFQJFARSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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